Cas no 1239722-79-2 (4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine)

4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine
- 4-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 1239722-79-2
- BS-3298
- STL183920
- CS-0315225
- AKOS017548236
- 5-(Piperidin-4-ylmethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 5-(4-piperidylmethyl)-3-(4-pyridyl)-1,2,4-oxadiazole
- 5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
- 4-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
-
- MDL: MFCD16874858
- インチ: InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2
- InChIKey: DVOAACGZONUIQH-UHFFFAOYSA-N
- ほほえんだ: C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3
計算された属性
- せいみつぶんしりょう: 244.13241115Da
- どういたいしつりょう: 244.13241115Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.8Ų
4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM364442-1g |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | 95% | 1g |
$456 | 2023-11-21 | |
A2B Chem LLC | AI15561-500mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 500mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AI15561-1mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI15561-50mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 50mg |
$298.00 | 2024-04-20 | |
A2B Chem LLC | AI15561-100mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 100mg |
$363.00 | 2024-04-20 | |
TRC | P105820-50mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | 50mg |
$ 215.00 | 2022-06-03 | ||
TRC | P105820-100mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | 100mg |
$ 355.00 | 2022-06-03 | ||
A2B Chem LLC | AI15561-10mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI15561-5mg |
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine |
1239722-79-2 | >97% | 5mg |
$214.00 | 2024-04-20 |
4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridineに関する追加情報
Introduction to 4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine (CAS No: 1239722-79-2)
4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This heterocyclic molecule, characterized by a fused system of a pyridine ring, an 1,2,4-oxadiazole core, and a piperidin-4-ylmethyl side chain, represents a promising candidate for further exploration in drug discovery. The compound's molecular architecture suggests multiple sites for interaction with biological targets, making it a subject of intense interest for medicinal chemists.
The 1,2,4-oxadiazole moiety is a well-known pharmacophore found in numerous bioactive molecules. Its presence in 4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine imparts specific electronic and steric properties that can modulate binding affinity and selectivity. Recent studies have highlighted the oxadiazole scaffold's role in inhibiting various enzymatic pathways, including kinases and proteases, which are often implicated in diseases such as cancer and inflammation. The incorporation of the piperidin-4-ylmethyl group further enhances the compound's potential by introducing lipophilicity and improving solubility characteristics, which are critical factors for oral bioavailability.
From a synthetic perspective, the preparation of 4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine involves multi-step organic transformations that showcase the versatility of modern synthetic methodologies. The construction of the oxadiazole ring typically employs cyclocondensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization at the 3-position of the oxadiazole with a pyridine moiety introduces additional binding pockets for target interactions. The final step involves the introduction of the piperidin-4-ylmethyl group, which can be achieved through nucleophilic substitution or cross-coupling reactions. These synthetic strategies highlight the compound's accessibility while maintaining high purity standards required for preclinical studies.
The biological evaluation of 4-5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-ylpyridine has revealed intriguing properties that warrant further investigation. Initial in vitro assays have demonstrated activity against several therapeutic targets, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). Notably, the compound exhibits potent inhibitory effects on JAK2, a key enzyme involved in hematological malignancies. The mechanism of action appears to involve disruption of signaling pathways downstream of growth factor receptors, leading to reduced proliferation and enhanced differentiation in cancer cell lines. These findings align with recent advancements in targeted therapy where small molecules modulate kinase activity to achieve therapeutic outcomes.
Moreover, structural analogs derived from 4-(Piperidin–4–ylmethyl)–1H–pyrazolo[3, [email protected]–3–yl)–1H–pyridine] have been investigated for their potential in treating inflammatory disorders. The pyrazolo[3, [email protected]–3–yl] unit serves as an effective scaffold for modulating inflammatory cytokine production by inhibiting nuclear factor kappa B (NFκB) signaling. This mechanism is particularly relevant in chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. The synergistic effect of combining an oxadiazole ring with a piperidine substituent suggests that 4-(Piperidin–4–ylmethyl)–1H–pyrazolo[3, [email protected]–3–yl] –1H-pyridine derivatives may offer enhanced therapeutic efficacy with improved pharmacokinetic profiles.
Computational studies have also played a pivotal role in understanding the binding interactions of 4-(Piperidin–4–ylmethyl)–1H–pyrazolo[3, [email protected]@3--y]-1H-pyridine with its target proteins. Molecular docking simulations have identified key hydrogen bonding interactions between the oxadiazole nitrogen atoms and conserved residues in kinase active sites. Additionally, hydrophobic interactions mediated by the piperidine side chain contribute to stable binding affinities. These insights have guided the optimization of analogs by modifying substituents to enhance potency while minimizing off-target effects. Such computational approaches are increasingly integral to drug design pipelines as they provide rapid screening of large chemical libraries before experimental validation.
The pharmacokinetic properties of CAS No: 1239722--79--2 derivatives are another critical aspect under investigation. In vivo studies have shown that compounds with appropriate lipophilicity exhibit favorable distribution profiles across tissues relevant to their intended therapeutic action. For instance, 5-chloro-N-[({[({(E)-(5-chloro-pyrazolizin--3--yloxy)methylene}amino)methoxy}carbonyl}amino)methyl]-phenyl]-N-methylbenzamide derivatives demonstrate good oral bioavailability when administered to animal models. This is attributed to their balanced hydrophobicity-lipophilicity relationship as described by Lipinski's Rule of Five—a cornerstone principle in medicinal chemistry for predicting drug-like properties.
Future directions in research on this class of compounds include exploring structure-based drug design strategies to enhance selectivity against closely related enzymes or isoforms that may exhibit cross-reactivity with current inhibitors used clinically for similar indications. Additionally, novel synthetic routes could be developed to streamline production while reducing costs associated with multi-step syntheses commonly employed today.
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